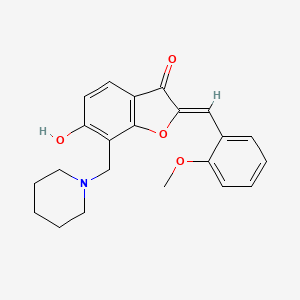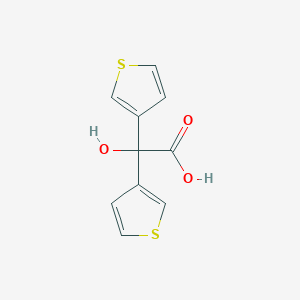![molecular formula C10H18O B2582758 (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287283-52-5](/img/structure/B2582758.png)
(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol: is a compound that features a unique bicyclo[1.1.1]pentane core structure. This structure is characterized by its three-dimensional, highly strained ring system, which imparts unique chemical and physical properties. The compound is of interest in various fields, including materials science, drug discovery, and organic synthesis, due to its potential as a bioisostere and its ability to enhance the solubility and stability of drug molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the construction of the bicyclo[1.1.1]pentane core, followed by functionalization at the bridgehead positions. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as bicyclo[1.1.0]butanes and [1.1.1]propellanes, followed by functionalization and purification steps. The use of nickel/photoredox catalysis has been reported for the efficient synthesis of disubstituted bicyclo[1.1.1]pentane derivatives.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol is used as a building block in organic synthesis, particularly in the development of new materials and molecular architectures .
Biology and Medicine: The compound is explored as a bioisostere in drug discovery, where it can replace traditional functional groups to enhance the solubility, potency, and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including liquid crystals, molecular rods, and metal-organic frameworks .
Mécanisme D'action
The mechanism of action of (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can enhance the binding affinity and specificity of the compound to its targets, potentially leading to improved therapeutic effects. The molecular pathways involved may include interactions with enzymes, receptors, and other biomolecules, depending on the specific application .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.0]butanes: These compounds share a similar strained ring system and are used as intermediates in the synthesis of bicyclo[1.1.1]pentanes.
Uniqueness: (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol is unique due to its specific substitution pattern and the presence of the butyl group, which can influence its chemical reactivity and physical properties. The bicyclo[1.1.1]pentane core provides a distinct three-dimensional structure that can enhance the performance of the compound in various applications .
Propriétés
IUPAC Name |
(3-butyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-9-5-10(6-9,7-9)8-11/h11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAYYMWTAQTSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide](/img/structure/B2582677.png)




![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2582688.png)


![4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE](/img/structure/B2582692.png)




